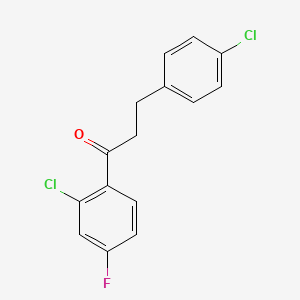

2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

Description

Classification and Nomenclature

2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone belongs to the class of halogenated aromatic ketones, specifically within the propiophenone subfamily. The compound is formally catalogued under Chemical Abstracts Service number 898788-33-5, establishing its unique chemical identity within global databases. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one, which precisely describes the molecular architecture and substitution pattern. The compound's classification within chemical taxonomy places it as a substituted propiophenone derivative, where the parent propiophenone structure has been modified through halogenation at specific aromatic positions.

The molecular formula C15H11Cl2FO indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom. This composition reflects the complex halogenation pattern that distinguishes this compound from simpler propiophenone derivatives. The systematic naming convention follows established organic chemistry protocols, where the prime notation (') indicates substitution on the benzoyl ring rather than the phenethyl portion of the molecule. The numerical prefixes 2' and 4' specify the exact positions of the chlorine and fluorine substituents on the aromatic ring system, while the 4-position indicates the location of the chlorine atom on the phenethyl benzene ring.

The compound's structural designation can be further understood through its Simplified Molecular Input Line Entry System representation: O=C(C1=CC=C(F)C=C1Cl)CCC2=CC=C(Cl)C=C2, which provides a linear notation for computer processing and database storage. This systematic approach to nomenclature ensures unambiguous identification and facilitates precise communication within the scientific community.

Historical Context in Organic Chemistry

The development of halogenated propiophenone derivatives has its roots in the broader evolution of aromatic ketone chemistry throughout the twentieth century. Propiophenone itself, the parent compound of this family, was first systematically studied as an aromatic ketone with the molecular formula C9H10O. Historical research demonstrated that propiophenone could be prepared through Friedel-Crafts acylation reactions using propanoyl chloride and benzene, establishing fundamental synthetic methodologies that would later be adapted for halogenated derivatives.

The progression toward halogenated variants emerged from the need to modulate the electronic properties of aromatic ketones for specific synthetic applications. Research into the chlorination of propiophenone revealed complex reaction mechanisms involving enolate formation and subsequent halogenation, providing insights that proved crucial for developing controlled halogenation strategies. These investigations demonstrated that propiophenone undergoes halogenation followed by potential cleavage reactions, with the formation of various chlorinated intermediates depending on reaction conditions.

The systematic study of halogenated propiophenones gained momentum as organic chemists recognized their utility as intermediates in pharmaceutical synthesis. Historical documentation shows that propiophenone derivatives have been employed in the synthesis of various therapeutic compounds, including phenmetrazine, propoxyphene, and other pharmaceutical agents. This pharmaceutical relevance drove further research into specific halogenation patterns, leading to the development of compounds like this compound.

The introduction of fluorine substituents represents a more recent development in this chemical lineage, reflecting advances in fluorination chemistry during the latter half of the twentieth century. Fluorinated aromatic compounds gained prominence due to their unique electronic properties and metabolic stability, making them particularly valuable in medicinal chemistry applications.

Position within Aromatic Ketone Family

This compound occupies a specialized position within the broader aromatic ketone family, specifically as a highly substituted member of the propiophenone subclass. Aromatic ketones are characterized by the presence of a carbonyl group directly attached to an aromatic ring system, with propiophenones featuring an additional ethyl chain extending from the carbonyl carbon. The parent compound propiophenone, with its molecular formula C9H10O, serves as the fundamental structural template from which halogenated derivatives are constructed.

Within the aromatic ketone classification system, this compound represents an advanced level of structural complexity through its multiple halogen substitutions. The presence of both chlorine and fluorine atoms creates a unique electronic environment that distinguishes it from simpler aromatic ketones. The strategic positioning of these halogens influences the compound's reactivity patterns, with electron-withdrawing effects modulating the electrophilic character of the carbonyl group and the nucleophilicity of the aromatic rings.

The compound's relationship to other propiophenone derivatives can be understood through comparative analysis of substitution patterns. While simple propiophenone contains only the basic phenyl-carbonyl-ethyl structure, halogenated variants introduce additional complexity through selective modification of the aromatic systems. The dual chlorine substitution combined with fluorine incorporation represents a sophisticated approach to fine-tuning molecular properties for specific applications.

Table 1: Comparative Analysis of Propiophenone Family Members

| Compound | Molecular Formula | Molecular Weight | Halogen Substitution Pattern | CAS Number |

|---|---|---|---|---|

| Propiophenone | C9H10O | 134.18 | None | 93-55-0 |

| This compound | C15H11Cl2FO | 297.15 | 2',4'-dichloro, 4'-fluoro | 898788-33-5 |

| 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone | C15H11Cl2FO | 297.15 | 4',4-dichloro, 2'-fluoro | 898788-37-9 |

This positional analysis reveals how systematic halogenation creates a family of related compounds with distinct properties despite sharing the same molecular formula.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of contemporary organic chemistry. Its unique halogenation pattern makes it particularly valuable for investigating structure-activity relationships in aromatic ketone chemistry. The compound's dual chlorine and fluorine substitution provides researchers with opportunities to study the synergistic effects of different halogens on molecular properties and reactivity patterns.

In synthetic chemistry applications, this compound serves as a versatile intermediate for constructing more complex molecular architectures. The strategic placement of halogen substituents creates multiple sites for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other advanced synthetic transformations. The presence of both electron-withdrawing chlorine and fluorine atoms enhances the electrophilic character of the carbonyl group, potentially facilitating nucleophilic addition reactions and related transformations.

The compound's significance extends to mechanistic studies of halogenated aromatic systems. Research into propiophenone halogenation has revealed complex kinetic patterns involving enolate intermediates and competing reaction pathways. The specific substitution pattern in this compound provides a model system for understanding how multiple halogen substituents influence reaction mechanisms and product distributions.

From a materials science perspective, the compound's unique electronic properties make it potentially valuable for developing specialized applications. The combination of chlorine and fluorine substituents creates distinctive dipole moments and intermolecular interactions that could be exploited in advanced materials design. The aromatic ketone functionality also provides opportunities for incorporation into polymer systems or other macromolecular structures.

The compound's research significance is further enhanced by its relationship to pharmaceutical chemistry. Historical precedent demonstrates that propiophenone derivatives have served as key intermediates in drug synthesis, suggesting potential applications for this specific halogenated variant. The strategic halogenation pattern could provide enhanced selectivity or improved pharmacological properties compared to simpler propiophenone derivatives.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOZLZWLSNTZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644491 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-33-5 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-fluoroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted derivatives with different nucleophiles.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2'-Chloro-3-(4-fluorophenyl)-4'-fluoropropiophenone (CAS: 898768-52-0)

- Molecular Formula : C₁₅H₁₂ClF₂O

- Molecular Weight : 280.71 g/mol

- Key Differences : Replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety.

2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone

- Key Differences : Substitutes 4-chlorophenyl with 3-methoxyphenyl.

- Implications : The methoxy group is electron-donating, which may increase electron density on the aromatic ring, contrasting with the electron-withdrawing chlorine. This could affect reactivity in nucleophilic or electrophilic reactions .

4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone (CAS: 7454-76-4)

Physicochemical Properties

A comparative analysis of substituent effects:

Notes:

- logP : Higher values indicate greater lipophilicity, influenced by halogen electronegativity and aromatic substitution.

- Solubility : Methoxy groups improve solubility in polar solvents like dimethylformamide (DMF) .

- Thermal Stability : Halogenation and steric bulk enhance stability, as seen in the dimethylphenyl analog .

Cytotoxicity in Chalcone Analogs

Chalcone derivatives with halogenated aryl groups, such as (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-one (IC₅₀ = 1,484.75 μg/mL), demonstrate that chlorine substitution at the 4-position correlates with reduced cytotoxicity compared to bromine or isopropyl analogs (IC₅₀ = 22.41–422.22 μg/mL) . Though structurally distinct (chalcones vs. propiophenones), this highlights the role of halogen position in bioactivity.

Insecticidal Activity

Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit potent insecticidal effects against Aphis craccivora (cowpea aphid), outperforming commercial insecticides .

Biological Activity

2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the subG0 phase, suggesting it may trigger apoptosis in cancer cells. This was evidenced by studies where treatment led to significant increases in late apoptotic and dead cell populations at higher concentrations (5 µg/mL and above) .

- Mitochondrial Membrane Depolarization : The compound also causes depolarization of the mitochondrial membrane, a critical event in the apoptotic pathway. The extent of depolarization correlated with increased concentrations of the compound .

- Caspase Activation : It activates caspases (specifically caspase-8 and -9), which are essential for executing apoptosis, further supporting its potential as an anticancer agent .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines, demonstrating significant anticancer effects:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 0.89 |

| HL-60 (Acute Promyelocytic Leukemia) | 1.50 |

| AGS (Gastric Adenocarcinoma) | 9.63 |

These results indicate that the compound exhibits potent cytotoxicity across different cancer types, with IC50 values suggesting effectiveness at low concentrations .

Anti-inflammatory Properties

In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

Case Studies

- Cell Viability Studies : A study evaluated the effects of varying concentrations of the compound on cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability across multiple cancer cell lines, reinforcing its potential as a therapeutic agent .

- Mechanistic Studies : Additional mechanistic studies highlighted the role of oxidative stress and mitochondrial dysfunction in mediating the compound’s effects on cancer cells. These findings suggest that targeting mitochondrial pathways may enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone, and how should they be applied?

- Methodology :

- 1H/13C NMR : Dissolve the compound in deuterated chloroform (CDCl₃) to analyze aromatic proton environments (δ 7.0–8.0 ppm) and carbonyl signals (δ ~200 ppm for 13C). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- FTIR : Confirm the presence of C=O (1680–1720 cm⁻¹) and C-Cl/F bonds (600–800 cm⁻¹) .

- HPLC-MS : Employ a C18 column with a methanol/water gradient (70:30) to assess purity and detect impurities via retention time and mass fragmentation .

Q. What synthetic routes are reported for this compound?

- Methodology :

- Friedel-Crafts Acylation : React 4-chlorophenylacetone with 4-fluorobenzoyl chloride under AlCl₃ catalysis in dry dichloromethane (0°C to RT, 12h). Quench with ice-water and purify via column chromatography (hexane:ethyl acetate, 8:2) .

- Chlorination : Introduce the 2'-chloro group via N-chlorosuccinimide (NCS) in acetonitrile under UV light (λ = 365 nm) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers at –20°C to prevent degradation. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

- Methodology :

- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data. Use SHELXD for phase determination via Patterson methods, focusing on heavy atoms (Cl/F).

- Refinement : Apply SHELXL with TWIN/BASF commands to model twinning or disorder. Validate with R-factor convergence (<5%) and Hirshfeld rigidity tests .

Q. How to address contradictions in spectroscopic and crystallographic data?

- Methodology :

- 2D NMR (COSY/HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, confirm the chloro-fluorophenyl ring connectivity via NOESY cross-peaks.

- DFT Calculations : Optimize the molecular geometry using Gaussian09 (B3LYP/6-311G**) and compare computed NMR/IR spectra with experimental data .

Q. What strategies optimize the compound’s purity for pharmacological studies?

- Methodology :

- Recrystallization : Use ethanol/water (7:3) at 50°C, followed by slow cooling to isolate high-purity crystals (>99%).

- HPLC Method Validation : Calibrate with reference standards (e.g., EP Impurity A/B) to quantify residual solvents (≤0.1% per ICH Q3C) .

Q. How to analyze intermolecular interactions in the crystal lattice?

- Methodology :

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess packing motifs (e.g., π-π stacking of aromatic rings). Measure hydrogen bonds (C–H⋯O/F) and halogen interactions (Cl⋯Cl) with bond distances (≤3.5 Å) and angles .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.